({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine
Description
Properties
IUPAC Name |
[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-10-7-13(11(2)16-10)9-15-5-3-12(8-14)4-6-15/h7,12H,3-6,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBYKQHXJZWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine typically involves the reaction of 2,5-dimethyl-3-furylmethyl chloride with piperidin-4-ylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the furyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, particularly receptors involved in neurological processes.
- Receptor Modulation : Preliminary studies indicate that derivatives of this compound may act as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in several neurological disorders including schizophrenia and anxiety disorders .
Neuropharmacology
Research has shown that compounds with similar structures can exhibit neuroprotective properties. The piperidine ring structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders.
- Case Study : A study demonstrated that piperidine derivatives can enhance cognitive function in animal models of Alzheimer’s disease by modulating neurotransmitter systems .
Anti-Cancer Activity
There is emerging evidence suggesting that compounds with furan and piperidine moieties may possess anti-cancer properties. The incorporation of the 2,5-dimethylfuran group could enhance the compound's efficacy against certain cancer cell lines.
- Research Findings : A recent investigation revealed that similar compounds showed significant cytotoxic effects on breast cancer cells, warranting further exploration into their mechanisms of action and therapeutic potential .
Data Tables
Case Study 1: Allosteric Modulation
In a study published in 2018, researchers synthesized several derivatives based on the structure of ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine to evaluate their effects on mGluR5. The results indicated enhanced receptor activity, suggesting a potential therapeutic avenue for treating conditions like anxiety and depression .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of piperidine derivatives. The findings highlighted that these compounds could mitigate neurodegeneration in models of Alzheimer’s disease by promoting synaptic plasticity and reducing oxidative stress .
Case Study 3: Anticancer Efficacy
A recent investigation explored the anticancer properties of related compounds. The results showed significant inhibition of cell proliferation in various cancer cell lines, indicating that the furan moiety may play a crucial role in enhancing the compound's bioactivity against tumors .
Mechanism of Action
The mechanism of action of ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine and related piperidine derivatives:
Key Structural and Functional Insights
Substituent Effects :
- The 2,5-dimethyl-3-furylmethyl group in the target compound introduces an electron-rich aromatic system, contrasting with the electron-withdrawing chlorophenyl (e.g., 1-[(4-chlorophenyl)methyl]piperidin-4-amine) or trifluoromethyl (e.g., Compound 19) groups in analogs. This difference may influence receptor binding or metabolic stability .
- The absence of halogen atoms or nitro groups in the target compound suggests lower reactivity compared to derivatives like DMPI or the nitrobenzyl-piperazine analog .
Biological Activity :
- While the target compound lacks explicit activity data, structurally related piperidines exhibit diverse pharmacological profiles. For example:
- SSRI activity is linked to trifluoromethyl and methoxy substituents (Compound 19) .
- Antimicrobial synergy (DMPI) correlates with bulky aromatic substituents .
- Dopamine D2 receptor affinity is enhanced by nitrobenzyl and methoxyphenyl groups .
The furan ring may confer moderate water solubility relative to highly lipophilic chlorophenyl or trifluoromethyl analogs .
Biological Activity
({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine is a compound that has garnered attention in various fields of biological research. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for studies related to pharmacology and biochemistry.
- Molecular Formula : C₁₃H₂₂N₂O
- Molecular Weight : 222.33 g/mol
- CAS Number : Not available
The compound features a piperidine ring substituted with a furyl group, which may influence its biological activity through various mechanisms.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit several biological activities, including:
- Antioxidant Activity : Furyl-containing compounds are often studied for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that piperidine derivatives possess antimicrobial effects, potentially making them useful in treating infections.
- Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, this compound may also play a role in protecting neuronal cells from damage.
Antioxidant Activity
A study investigated the antioxidant potential of various furyl derivatives, including those structurally related to this compound. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting their utility in formulations aimed at reducing oxidative damage in biological systems .
Antimicrobial Properties
Research conducted on piperidine derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. In one experiment, a series of piperidine-based compounds were tested for their Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. The results highlighted that certain modifications to the piperidine structure enhanced antimicrobial efficacy .
Neuroprotective Effects
A case study focusing on the neuroprotective effects of piperidine derivatives reported that compounds with similar structures to this compound exhibited protective effects against neurotoxicity induced by glutamate in neuronal cell cultures. The study suggested that these compounds could mitigate excitotoxicity, a contributor to neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine?
- Methodological Answer : Synthesis typically involves multi-step processes:
Furan Ring Preparation : Start with 2,5-dimethylfuran derivatives (e.g., halogenation or sulfonation of furan precursors, as seen in furylmethyl intermediates like Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate ).
Piperidine Functionalization : Alkylate piperidin-4-amine with the furylmethyl group via nucleophilic substitution or reductive amination, similar to methods used for N-(piperidinyl)-pyrazole carboxamides .
Final Amination : Introduce the methylamine group at the piperidine-4-position using protecting-group strategies (e.g., Boc protection followed by deprotection) .
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalysts) to avoid side reactions, as furan derivatives are oxidation-sensitive .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : H/C NMR for verifying substituent positions (e.g., furylmethyl and piperidine moieties) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS) .
- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .
- Reference Standards : Compare with IUPAC-named analogs (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride) for spectral consistency .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) based on piperidine derivative behavior .
- Storage : Store under inert atmosphere (argon) at -20°C to prevent oxidation of the furyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
Analog Synthesis : Modify substituents on the furan (e.g., fluorination at the 3-position) or piperidine (e.g., N-alkylation) .
Biological Assays : Screen analogs for target interactions (e.g., receptor binding assays) using protocols from studies on piperidine-based therapeutics (e.g., atherosclerosis treatments ).
Computational Modeling : Perform docking studies with software like AutoDock to predict binding affinities, referencing similar naphthyridine acetamide frameworks .
Q. What analytical methods detect degradation products under acidic/alkaline conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffered solutions (pH 1–13) and analyze via:
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the furylmethyl group) .
- Spectrophotometry : Use diazotization-coupled methods for amine quantification, as applied to aromatic amines .
- Degradation Pathways : Compare with degradation patterns of fluorinated pyridines or benzisoxazole-piperidine derivatives .
Q. How can researchers address contradictions in reported synthetic yields for similar piperidine derivatives?
- Methodological Answer :
- Variable Factors : Evaluate reaction conditions (e.g., solvent polarity, catalyst load) from conflicting studies. For example, piperidin-4-amine alkylation yields vary with base strength (e.g., KCO vs. NaH) .
- Reproducibility : Replicate protocols from high-yield studies (e.g., 85% yield in amidine synthesis using phosphorus oxychloride ) and adjust stoichiometry empirically.
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
